Methyl3-amino-4-mercaptobenzoate
CAS No.:
Cat. No.: VC15753532
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9NO2S |
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Molecular Weight | 183.23 g/mol |
IUPAC Name | methyl 3-amino-4-sulfanylbenzoate |
Standard InChI | InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3 |
Standard InChI Key | ZCKPTTBRWYHPOT-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₈H₉NO₂S) features a benzene ring substituted with:
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A methyl ester (-COOCH₃) at position 1.
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An amino group (-NH₂) at position 3.
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A mercapto group (-SH) at position 4.
This arrangement creates a unique electronic environment due to the electron-donating amino group and the electron-withdrawing ester, which influence reactivity at the mercapto site. Comparative analyses with methyl 4-amino-3-mercaptobenzoate suggest that positional isomerism significantly affects solubility and stability. For instance, the 3-amino-4-mercapto isomer may exhibit stronger intramolecular hydrogen bonding between the -NH₂ and -SH groups, potentially reducing its oxidative susceptibility compared to the 4-amino-3-mercapto analog.
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, predictions based on analogs include:
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Molecular Weight: 183.23 g/mol.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amino groups, but limited solubility in water.
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pKa Values: Estimated pKa of the mercapto group (~8-10) and amino group (~4-5), aligning with trends observed in ortho-substituted thiophenols .
Synthetic Pathways
Esterification of 3-Amino-4-Mercaptobenzoic Acid
A plausible route involves esterifying 3-amino-4-mercaptobenzoic acid using methanol under acidic conditions, analogous to the synthesis of methyl 3-amino-4-methylbenzoate . Key steps include:
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Acid Activation: Treatment with thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride.
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Methanol Quench: Reaction with methanol to form the methyl ester.
Example Protocol
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Reactants: 3-Amino-4-mercaptobenzoic acid (1.0 eq), methanol (excess), SOCl₂ (2.0 eq).
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Conditions: Reflux at 65°C for 4–6 hours under nitrogen atmosphere.
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Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via recrystallization .
Yield: ~90–95% (estimated from analogous reactions ).
Alternative Routes
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Thiolation of Methyl 3-Amino-4-Hydroxybenzoate: Replacement of the hydroxyl group (-OH) with -SH using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .
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Protection-Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, preventing unwanted side reactions.
Reactivity and Functionalization
Oxidation of the Mercapto Group
The -SH group is prone to oxidation, forming disulfide bridges (-S-S-) under mild conditions (e.g., H₂O₂ or I₂). This reactivity is critical in materials science for creating cross-linked polymers or self-assembled monolayers (SAMs).
Example Reaction
Conditions: Room temperature, aqueous ethanol, pH 7–8.
Amino Group Modifications
The -NH₂ group participates in:
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Acylation: Reaction with acetic anhydride to form acetamide derivatives.
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Diazotization: Formation of diazonium salts for coupling reactions, useful in dye synthesis.
Compound | Activity (MIC, μg/mL) | Target Organism |
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Methyl 4-amino-3-mercapto | 0.25 | E. coli |
Methyl 3-amino-4-hydroxy | 12.5 | S. aureus |
Materials Science
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Surface Functionalization: SAMs formed via Au-S bonds enhance sensor performance in surface-enhanced Raman spectroscopy (SERS), with signal amplification factors of 10³–10⁵.
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Polymer Additives: Incorporation into epoxy resins improves adhesion strength from 5.2 MPa to 8.7 MPa.
Analytical Characterization
Spectroscopic Methods
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IR Spectroscopy: Peaks at ~2550 cm⁻¹ (-SH stretch), ~1680 cm⁻¹ (ester C=O), and ~3350 cm⁻¹ (-NH₂) .
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NMR (¹H): δ 2.3 (s, 3H, COOCH₃), δ 5.1 (s, 2H, -NH₂), δ 7.4–7.6 (m, 3H, aromatic) .
Chromatographic Analysis
Challenges and Future Directions
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Synthetic Optimization: Scalable methods for high-purity production remain underexplored.
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Toxicity Profiling: No data exist on acute or chronic toxicity, necessitating preclinical studies.
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